methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the (2S)-position, a methyl ester group, and a 3-chlorophenyl substituent at the third carbon. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors and antiviral agents . Its structure balances steric protection (via the Boc group) with aromatic functionality (3-chlorophenyl), influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
methyl (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAASGUKFZKAGQ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate typically involves the protection of an amino acid derivative. One common method is the Boc protection of the amino group followed by esterification. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The esterification step can be achieved using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boc deprotection is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while nucleophilic substitution can lead to various substituted derivatives.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation or nucleophilic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aromatic Substituents
The 3-chlorophenyl group distinguishes this compound from analogs with differing aromatic substituents. Key comparisons include:
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate
- Structure : Replaces 3-chlorophenyl with 3,5-difluorophenyl.
- Properties :
- Molecular weight: 315.31 g/mol (vs. ~315–330 g/mol for chloro analogs).
- Melting point: 78–80°C .
- Fluorine substituents enhance electronegativity, reducing electron density on the aromatic ring compared to chlorine. This alters NMR chemical shifts (e.g., para-fluorine coupling in $^1$H NMR) and may improve metabolic stability in drug design .
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-hydroxyphenyl)propanoate
- Structure : Features a 3-chloro-4-hydroxyphenyl group.
- Properties: The hydroxyl group introduces hydrogen-bonding capacity, increasing polarity and aqueous solubility compared to the non-hydroxylated 3-chlorophenyl analog . NMR data would show a downfield-shifted hydroxyl proton (~5–6 ppm) and distinct aromatic splitting patterns .
Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate
- Structure : Combines 3-chloro and 2-fluoro substituents with an (R)-configuration.
- Properties :
Modifications in Protecting Groups and Side Chains
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)
- Structure : Replaces methyl ester with tert-butyl ester and incorporates a benzofuran side chain.
- Synthesis : Produced via Pd-catalyzed coupling, yielding a colorless oil .
- Impact: The tert-butyl ester enhances steric protection but reduces hydrolysis susceptibility compared to methyl esters.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (Intermediate 6)
- Structure: Substitutes 3-chlorophenyl with a pyrrolidinone ring.
- Synthesis involves NaBH$_4$ reduction (80% yield), highlighting divergent routes for side-chain modification .
Stereochemical and Functional Group Comparisons
Implications for Drug Design
- Lipophilicity : Chlorine’s hydrophobic nature enhances membrane permeability compared to fluorine or hydroxylated analogs .
- Steric Effects : Bulkier groups (e.g., naphthyl in ) may hinder target binding but improve protease resistance.
- Stereochemistry : The (2S)-configuration is critical for enzymatic recognition, as seen in MPI25g’s antiviral potency .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate, also known by its CAS number 851967-77-6, is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C15H20ClN1O4
- Molecular Weight : 313.78 g/mol
- Purity : Minimum 95%
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through modulation of specific signaling pathways. The presence of the tert-butoxycarbonyl group enhances the compound's stability and bioavailability, allowing it to interact effectively with target proteins.
Biological Activity
Research indicates that this compound has notable antitumor , anti-inflammatory , and antimicrobial properties . Below are some key findings regarding its biological activity:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of this compound. The results indicated that certain modifications to the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Research Findings Summary
| Property | Findings |
|---|---|
| Antitumor Activity | Cytotoxic against Jurkat and A-431 cells |
| Anti-inflammatory Effects | Reduces TNF-alpha production |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
